![molecular formula C18H30ClNO B1441175 3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220032-17-6](/img/structure/B1441175.png)
3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride is C18H30ClNO . Its molecular weight is 311.89 . Unfortunately, the specific structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride, such as its melting point, boiling point, and density, are not available in the search results .Applications De Recherche Scientifique
Chemical Synthesis
3-(2-(4-(tert-Pentyl)phenoxy)ethyl)piperidine hydrochloride: is used as an intermediate in the synthesis of complex organic compounds. Its structure allows for the introduction of the piperidine moiety into larger molecules, which can be beneficial for modifying pharmacological properties .
Pharmacological Research
This compound has potential applications in pharmacological research due to its structural similarity to known neurotransmitter modulators. It could be used to study receptor binding and to develop new therapeutic agents targeting central nervous system disorders .
Material Science
In material science, the compound’s unique chemical structure could be explored for the development of novel polymeric materials or coatings. Its phenoxy group might interact with other substances to create materials with specific desired properties .
Analytical Chemistry
As a standard in analytical chemistry, this compound can be used to calibrate instruments or to develop new analytical methods for detecting similar organic compounds in various samples .
Biological Studies
The tert-pentyl group in this compound may influence its lipid solubility, making it a candidate for studying cell membrane interactions or for use in creating lipid-based drug delivery systems .
Environmental Science
Nanotechnology
Due to its reactive functional groups, the compound could be used in the synthesis of nanoparticles or in the functionalization of existing nanoparticles to alter their surface properties for various applications .
Computational Modeling
The compound’s structure makes it suitable for computational studies to predict its behavior in different environments or interactions with other molecules, which is valuable for drug design and environmental modeling .
Safety and Hazards
Propriétés
IUPAC Name |
3-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-4-18(2,3)16-7-9-17(10-8-16)20-13-11-15-6-5-12-19-14-15;/h7-10,15,19H,4-6,11-14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHOBDRIHFZAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



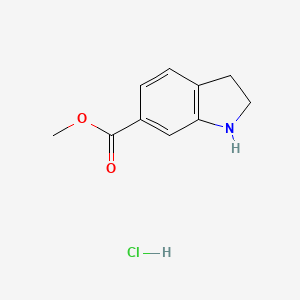

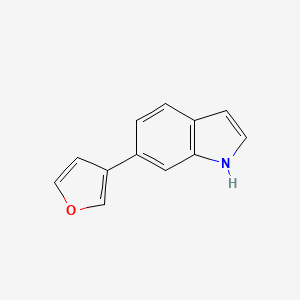
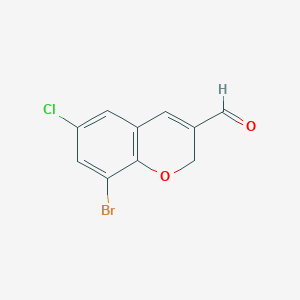
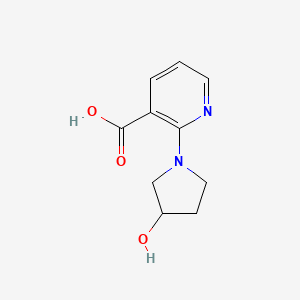
![2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid](/img/structure/B1441100.png)
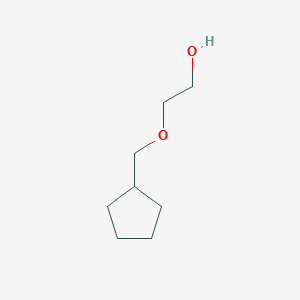
![2-[(6-Chloro-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1441103.png)
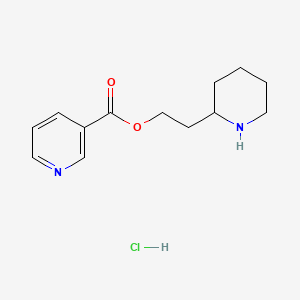
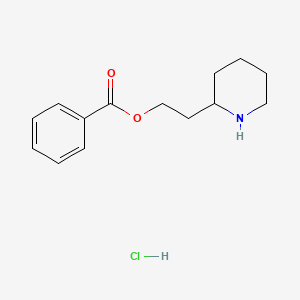

![2-[(3-Hydroxypropyl)amino]isonicotinic acid](/img/structure/B1441111.png)
![2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441112.png)
![2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441115.png)